2,3,4-Triphenylpyridine
Overview
Description
2,3,4-Triphenylpyridine is a heterocyclic aromatic compound characterized by a pyridine ring substituted with three phenyl groups at the 2, 3, and 4 positions. This compound is part of the broader class of triphenylpyridines, which are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triphenylpyridine typically involves multicomponent reactions. One common method is the cyclocondensation reaction between aryl aldehydes, acetophenone derivatives, and ammonium acetate. This reaction can be catalyzed by various catalysts, including bimetallic catalysts like Al/Ag3PO4 , and can be conducted under mild and environmentally friendly conditions.
Another method involves the oxidative cyclization of ketoximes with phenylacetic acids using heterogeneous catalysts such as strontium-doped lanthanum cobaltite perovskite . This method proceeds via the oxidative functionalization of the sp3 C–H bond in phenylacetic acid.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of reusable heterogeneous catalysts and solvent-free conditions is preferred to enhance the economic and ecological efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Triphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
2,3,4-Triphenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 2,3,4-Triphenylpyridine involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. In biological systems, it may interact with cellular targets, influencing biochemical pathways and exhibiting pharmacological effects.
Comparison with Similar Compounds
2,4,6-Triphenylpyridine: Similar in structure but with phenyl groups at the 2, 4, and 6 positions.
2,3,5-Triphenylpyridine: Another isomer with phenyl groups at the 2, 3, and 5 positions.
Uniqueness: 2,3,4-Triphenylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct arrangement of phenyl groups can lead to different electronic and steric effects compared to other isomers, making it valuable for specific applications in synthesis and materials science .
Properties
IUPAC Name |
2,3,4-triphenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-17-24-23(20-14-8-3-9-15-20)22(21)19-12-6-2-7-13-19/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPZQRDTKWINJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534684 | |
Record name | 2,3,4-Triphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10534684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130318-01-3 | |
Record name | 2,3,4-Triphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10534684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.